molecular formula C7H9NO B048207 2,3-Dimethylpyrrole-1-carbaldehyde CAS No. 124647-55-8

2,3-Dimethylpyrrole-1-carbaldehyde

Cat. No.: B048207
CAS No.: 124647-55-8
M. Wt: 123.15 g/mol
InChI Key: UCKNZPTWBDNSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is a heterocyclic organic compound with a pyrrole ring substituted with two methyl groups at the 2 and 3 positions and an aldehyde group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- can be synthesized through several methods. One common approach involves the condensation of 2,3-dimethylpyrrole with formylating agents under controlled conditions. For instance, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), can be employed to introduce the formyl group at the 1 position of the pyrrole ring .

Industrial Production Methods: Industrial production of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)

Major Products:

    Oxidation: 2,3-dimethyl-1H-pyrrole-1-carboxylic acid

    Reduction: 2,3-dimethyl-1H-pyrrole-1-methanol

    Substitution: Various substituted pyrrole derivatives depending on the reagent used

Scientific Research Applications

1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. Additionally, the pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrole-1-carboxaldehyde, 2,3-dimethyl- is unique due to the presence of both the aldehyde group and the two methyl groups on the pyrrole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

CAS No.

124647-55-8

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

2,3-dimethylpyrrole-1-carbaldehyde

InChI

InChI=1S/C7H9NO/c1-6-3-4-8(5-9)7(6)2/h3-5H,1-2H3

InChI Key

UCKNZPTWBDNSQH-UHFFFAOYSA-N

SMILES

CC1=C(N(C=C1)C=O)C

Canonical SMILES

CC1=C(N(C=C1)C=O)C

Synonyms

1H-Pyrrole-1-carboxaldehyde,2,3-dimethyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.